2,3-Difluoromaleic acid
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Overview
Description
2,3-Difluoromaleic acid is an organic compound with the molecular formula C4H2F2O4. It is a derivative of maleic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoromaleic acid typically involves the fluorination of maleic acid derivatives. One common method includes the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoromaleic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorofumaric acid.
Reduction: Reduction reactions can convert it into difluorosuccinic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Difluorofumaric acid.
Reduction: Difluorosuccinic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoromaleic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,3-difluoromaleic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
2,3-Difluorosuccinic acid: A reduction product of 2,3-difluoromaleic acid.
Difluorofumaric acid: An oxidation product of this compound.
2,3-Difluorobutane: Another compound with vicinal fluorine atoms but different structural properties
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of vicinal fluorine atoms. This configuration imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
685-64-3 |
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Molecular Formula |
C4H2F2O4 |
Molecular Weight |
152.05 g/mol |
IUPAC Name |
(Z)-2,3-difluorobut-2-enedioic acid |
InChI |
InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- |
InChI Key |
JUVWKFKXIVLAHQ-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(\C(=O)O)/F)(\C(=O)O)/F |
Canonical SMILES |
C(=C(C(=O)O)F)(C(=O)O)F |
Origin of Product |
United States |
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